5-Fluoro-1-(3-methylbut-2-enyl)pyridin-2-one
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Overview
Description
5-Fluoro-1-(3-methylbut-2-enyl)pyridin-2-one is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which include high stability and reactivity. These compounds are often used in various fields such as pharmaceuticals, agrochemicals, and materials science due to their ability to interact with biological systems and their potential for various chemical modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2,3,5-trichloropyridine with potassium fluoride (KF) in dimethylformamide (DMF) at elevated temperatures (around 150°C) to produce fluorinated pyridine derivatives . Another approach involves the use of tetra-n-butylammonium bromide (Bu4NBr) as a phase-transfer catalyst in combination with KF .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale reactions using similar methods as described above. The choice of reagents and conditions may vary depending on the desired yield and purity of the final product. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1-(3-methylbut-2-enyl)pyridin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce various reduced pyridine derivatives .
Scientific Research Applications
5-Fluoro-1-(3-methylbut-2-enyl)pyridin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s ability to interact with biological systems makes it useful in the study of enzyme inhibition and receptor binding.
Medicine: Fluorinated pyridines are often explored for their potential as pharmaceutical agents due to their stability and bioactivity.
Mechanism of Action
The mechanism of action of 5-Fluoro-1-(3-methylbut-2-enyl)pyridin-2-one involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity. This can lead to the modulation of various biological pathways, including enzyme inhibition and receptor activation .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: Another fluorinated pyridine with similar properties but different reactivity.
3-Fluoropyridine: Similar in structure but with the fluorine atom in a different position, leading to different chemical behavior.
4-Fluoropyridine: Another isomer with unique properties due to the position of the fluorine atom.
Uniqueness
5-Fluoro-1-(3-methylbut-2-enyl)pyridin-2-one is unique due to the presence of both a fluorine atom and a 3-methylbut-2-enyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-fluoro-1-(3-methylbut-2-enyl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c1-8(2)5-6-12-7-9(11)3-4-10(12)13/h3-5,7H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEXWJFJLZHPMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1C=C(C=CC1=O)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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